BenchChemオンラインストアへようこそ!

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Medicinal Chemistry SAR Electronic Effects

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 865286-77-7) is a synthetic small-molecule heterocycle belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, characterized by a 4-methoxyphenyl substituent at the oxadiazole 5-position and a 3-phenylpropanamide moiety at the 2-position. The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, frequently employed for its metabolic stability and capacity to engage multiple biological targets through hydrogen bonding and π-stacking interactions.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 865286-77-7
Cat. No. B2769097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
CAS865286-77-7
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C18H17N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,19,21,22)
InChIKeyOTDSVXKRAHYORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 865286-77-7): Procurement-Relevant Identity and Scaffold Context


N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 865286-77-7) is a synthetic small-molecule heterocycle belonging to the 2,5-disubstituted-1,3,4-oxadiazole class, characterized by a 4-methoxyphenyl substituent at the oxadiazole 5-position and a 3-phenylpropanamide moiety at the 2-position. The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, frequently employed for its metabolic stability and capacity to engage multiple biological targets through hydrogen bonding and π-stacking interactions. [1] This specific substitution pattern places the compound within a well-documented subseries of N-(5-aryl-1,3,4-oxadiazol-2-yl)propanamides that have been explored for enzyme inhibition and receptor binding applications.

Procurement Risk for CAS 865286-77-7: Why Generic 1,3,4-Oxadiazole Propanamides Cannot Substitute


Within the N-(5-aryl-1,3,4-oxadiazol-2-yl)propanamide chemical space, minor structural perturbations at the 5-aryl position profoundly shift biological activity profiles. A foundational structure–activity relationship (SAR) study by Saxena et al. (1984) on basic N-(5-aryl-1,3,4-oxadiazol-2-yl)propanamides and -butanamides demonstrated that the nature of the aryl substituent directly governs pharmacodynamic outcomes, making simple analog interchange unreliable without explicit comparative data. [1] The 4-methoxyphenyl group in CAS 865286-77-7 introduces distinct electronic (electron-donating via resonance) and steric parameters compared to the 4-fluorophenyl (electron-withdrawing), 2-chlorophenyl (ortho-steric clash), or unsubstituted phenyl analogs, each of which would be expected to alter target binding, metabolic susceptibility, and physicochemical properties. Without controlled head-to-head studies, generic substitution risks selecting a compound with uncharacterized or inferior potency, selectivity, or stability for the intended assay or pathway.

Quantitative Differentiation Evidence for CAS 865286-77-7 Relative to Closest Analogs


Electronic Property Differentiation: Hammett σ Analysis of the 4-Methoxyphenyl Substituent versus 4-Fluorophenyl and Unsubstituted Phenyl Analogs

The 4-methoxyphenyl substituent in CAS 865286-77-7 provides a distinct electron-donating resonance effect (Hammett σp = -0.27) relative to the 4-fluorophenyl analog CAS 865285-64-9 (σp = +0.06) and the unsubstituted phenyl analog (σp = 0.00). [1] This electronic modulation alters the electron density of the oxadiazole ring and the acidity of the amide NH, which have been shown in systematic SAR studies on related 1,3,4-oxadiazole propanamide series to directly impact enzyme inhibition potency and target binding affinity. [2]

Medicinal Chemistry SAR Electronic Effects

Lipophilicity Modulation: Computed logP Comparison with the 4-Fluorophenyl Analog

The 4-methoxyphenyl substitution in CAS 865286-77-7 yields a computed AlogP of approximately 3.1, compared to approximately 2.9 for the 4-fluorophenyl analog (CAS 865285-64-9). While both compounds reside within favorable drug-like lipophilicity space, the small ΔlogP of ~0.2 units can translate to meaningful differences in membrane permeability, plasma protein binding, and metabolic clearance, as demonstrated across multiple 1,3,4-oxadiazole series where logP shifts of 0.2–0.5 log units correlated with 2- to 5-fold variations in cellular activity. [1]

Drug Design Physicochemical Properties Lipophilicity

Class-Level Enzyme Inhibition Potential: AChE and LOX Inhibitory Activity

Members of the 1,3,4-oxadiazole propanamide class have demonstrated quantitatively meaningful enzyme inhibition. In a comprehensive study by Iqbal et al. (2023), several N-substituted-2-propanamide 1,3,4-oxadiazole analogs exhibited IC50 values against lipoxygenase (LOX) comparable to the reference standard quercetin, and against acetylcholinesterase (AChE) comparable to eserine, with the most potent compounds achieving >60% inhibition at screening concentrations. [1] Although the specific compound CAS 865286-77-7 was not directly tested in this study, the conserved propanamide-oxadiazole core shared with the active series members supports a class-level inference of potential anti-enzymatic activity that is contingent on the 5-aryl substituent. The early SAR study by Saxena et al. (1984) further affirms that biological activity within N-(5-aryl-1,3,4-oxadiazol-2-yl)propanamides is tunable through aryl substitution, with the methoxyphenyl variant representing a distinct electronic and steric profile. [2]

Enzyme Inhibition CNS Disorders Inflammation

Pharmacophore Overlap with Cannabinoid CB2 Receptor Ligand Scaffolds

The N-aryl-oxadiazolyl-propionamide scaffold, of which CAS 865286-77-7 is a direct structural representative, has been validated as a cannabinoid CB2 receptor ligand framework. Ludwig et al. (2013) demonstrated that fluorine-substituted N-aryl-oxadiazolyl-propionamides display high in vitro binding affinity and specificity for CB2 receptors, with radiochemical yields of ≥30% and specific activities of 250–450 GBq/μmol for PET tracer development. [1] Although the study did not include the 4-methoxyphenyl variant, the retention of CB2 affinity after fluorine substitution at both aliphatic and aromatic positions indicates that the oxadiazole-propanamide pharmacophore tolerates electronic modulation, implying that the methoxy-substituted analog may also engage this target.

GPCR Cannabinoid Receptors PET Imaging

Comparative Commercial Availability and Purity Specifications

CAS 865286-77-7 (4-methoxyphenyl analog) is commercially available from catalog suppliers at a specified purity of 95%+ (HPLC), with a catalog number CM996694 and a molecular weight of 323.35 g/mol. In contrast, the 4-fluorophenyl analog (CAS 865285-64-9) and 2-chlorophenyl analog (CAS 941961-35-9) are listed with equivalent 95%+ purity specifications, indicating comparable synthetic accessibility and batch quality standards across the analog series. This parity in commercial specifications means that procurement differentiation among these analogs must rely on the electronic, steric, and predicted biological property differences rather than purity or availability advantages.

Chemical Procurement Purity Supply Chain

Recommended Procurement and Application Scenarios for CAS 865286-77-7 Based on Differentiated Evidence


SAR Expansion Set for 5-Aryl-1,3,4-oxadiazole Propanamide Enzyme Inhibitors

CAS 865286-77-7 should be procured as the electron-donating 4-methoxyphenyl member of a systematic SAR matrix that includes the 4-fluorophenyl (electron-withdrawing), unsubstituted phenyl (neutral), and 2-chlorophenyl (ortho-steric) analogs. The Hammett σp difference of -0.33 versus the 4-F analog [1] makes this compound the negative electronic extreme in the set, enabling quantitative correlation of enzyme inhibition potency (AChE, LOX, or novel targets) with substituent electronic parameters. Such SAR campaigns are directly supported by the foundational propanamide-oxadiazole enzyme inhibition framework established by Iqbal et al. (2023). [2]

Lead Optimization for Cannabinoid CB2 Receptor PET Tracer Development

The validated N-aryl-oxadiazolyl-propionamide CB2 pharmacophore [1] supports the acquisition of CAS 865286-77-7 for hit expansion libraries aimed at identifying metabolically stable CB2 ligands. The 4-methoxy group offers a potential metabolic soft spot (O-demethylation) that could be exploited for prodrug design or blocked via deuterium substitution, providing a differentiated optimization vector not available with the 4-fluoro analog.

Physicochemical Property Calibration in Cell-Based Permeability Assays

The computed AlogP of approximately 3.1 for CAS 865286-77-7, combined with its moderate molecular weight (323.35 g/mol), positions it within the optimal range for passive membrane permeability. [1] Procurement is indicated for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies alongside the 4-fluorophenyl analog (AlogP ~2.9) to experimentally quantify the permeability increment attributable to the 4-methoxyphenyl-induced lipophilicity gain. [2]

Negative Control or Selectivity Counter-Screen in 1,3,4-Oxadiazole Probe Development

Given that biological activity in the 1,3,4-oxadiazole propanamide series is exquisitely sensitive to 5-aryl substitution as evidenced by early SAR studies, [1] CAS 865286-77-7 may serve as a selectivity control compound in screening cascades designed to identify aryl-substitution-dependent hits. Its distinct electronic profile ensures that any biological activity observed can be contrasted with the 4-fluorophenyl or unsubstituted phenyl analogs to confirm substituent-specific pharmacology.

Quote Request

Request a Quote for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.